t-Boc-Aminooxy-PEG3-azide
t-Boc-Aminooxy-PEG3-azide
t-Boc-Aminooxy-PEG3-azide is a crosslinker containing a t-Boc-aminooxy group and an azide group. The protected amine can be deprotected under mild acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Brand Name:
Vulcanchem
CAS No.:
1235514-15-4
VCID:
VC0544655
InChI:
InChI=1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18)
SMILES:
CC(C)(C)OC(=O)NOCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula:
C13H26N4O6
Molecular Weight:
334.37
t-Boc-Aminooxy-PEG3-azide
CAS No.: 1235514-15-4
Inhibitors
VCID: VC0544655
Molecular Formula: C13H26N4O6
Molecular Weight: 334.37
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1235514-15-4 |
---|---|
Product Name | t-Boc-Aminooxy-PEG3-azide |
Molecular Formula | C13H26N4O6 |
Molecular Weight | 334.37 |
IUPAC Name | tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]carbamate |
Standard InChI | InChI=1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18) |
Standard InChIKey | NMMKIEUJNULAEQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NOCCOCCOCCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Description | t-Boc-Aminooxy-PEG3-azide is a crosslinker containing a t-Boc-aminooxy group and an azide group. The protected amine can be deprotected under mild acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | t-Boc-Aminooxy-PEG3-azide |
Reference | 1: Grover GN, Lee J, Matsumoto NM, Maynard HD. Aminooxy and Pyridyl Disulfide Telechelic Poly(Polyethylene Glycol Acrylate) by RAFT Polymerization. Macromolecules. 2012 Jun 26;45(12):4858-4965. PubMed PMID: 24648600; PubMed Central PMCID: PMC3956054. 2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069. 3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035. 4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853. 5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891. 6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327. 7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089. |
PubChem Compound | 91809469 |
Last Modified | Nov 11 2021 |
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